1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
Overview
Description
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a synthetic organic compound that features both an oxadiazole ring and a sulfonyl group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of a suitable intermediate, often using reagents like methylsulfonyl chloride in the presence of a base.
Final Assembly: The final step involves coupling the oxadiazole and sulfonyl-containing intermediates under conditions that facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different ring-opened products.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl and oxadiazole groups.
Medicine: Potential therapeutic applications due to its structural features that are common in bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonyl group could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine: can be compared to other oxadiazole and sulfonyl-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3S/c1-5-9-7(13-10-5)6(8)3-4-14(2,11)12/h6H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGNSAKTHFEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(CCS(=O)(=O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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